Tricopper trichloride

Hydrothermal geochemistry Chemical vapor transport Ore deposit modeling

Tricopper trichloride (CAS 38994-31-9), a trimeric copper(I) chloride cluster with the formula Cu₃Cl₃, is a discrete molecular species predominantly found in the vapor phase and as a structural motif in coordination polymers and bioinorganic model complexes. Unlike the mononuclear copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), Cu₃Cl₃ exhibits a planar, cyclic D₃ₕ geometry in the gas phase.

Molecular Formula Cl3Cu3
Molecular Weight 297.0 g/mol
CAS No. 38994-31-9
Cat. No. B15343214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricopper trichloride
CAS38994-31-9
Molecular FormulaCl3Cu3
Molecular Weight297.0 g/mol
Structural Identifiers
SMILESCl[Cu].Cl[Cu]Cl.[Cu]
InChIInChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3
InChIKeyLRNMUQORZSUTFA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricopper Trichloride (CAS 38994-31-9): Sourcing and Differentiation Guide for Vapor-Phase Copper Transport and Inorganic Cluster Research


Tricopper trichloride (CAS 38994-31-9), a trimeric copper(I) chloride cluster with the formula Cu₃Cl₃, is a discrete molecular species predominantly found in the vapor phase and as a structural motif in coordination polymers and bioinorganic model complexes [1]. Unlike the mononuclear copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), Cu₃Cl₃ exhibits a planar, cyclic D₃ₕ geometry in the gas phase [2]. It plays a critical role in high-temperature chemical vapor transport, hydrothermal ore-forming processes, and the design of functional metal-organic materials [3]. Its unique trinuclear architecture enables multielectron redox behavior and distinct isotope fractionation patterns not accessible with simpler copper salts, making it a compound of interest for specialized applications in materials science, geochemistry, and catalysis [4].

Why Common Copper Chlorides Cannot Substitute for Tricopper Trichloride in Vapor-Phase Transport and Multielectron Catalysis


Generic substitution of Cu₃Cl₃ with mononuclear copper chlorides (CuCl or CuCl₂) is not feasible for applications requiring its specific trimeric architecture. Cu₃Cl₃ is the dominant vapor-phase copper species in high-temperature hydrothermal and volcanic systems, enabling efficient copper transport that simpler salts cannot replicate [1]. In materials chemistry, the [Cu₃Cl₃] motif provides a distinct structural building block for coordination polymers with unique dimensionalities (e.g., 1D chains) not accessible from CuCl alone [2]. Furthermore, the tricopper core in bioinspired complexes exhibits multielectron redox capabilities essential for modeling enzymes like multicopper oxidases, a function that mononuclear copper salts are fundamentally incapable of performing [3]. These differentiated properties mandate the procurement of Cu₃Cl₃ or its specific complexes for targeted research in geochemistry, materials design, and catalysis.

Quantitative Differentiation Evidence for Tricopper Trichloride: Comparative Data Against Copper(I) Chloride and Copper(II) Chloride


Enhanced Copper Vapor-Phase Transport Capacity via Cu₃Cl₃ Trimer Formation at Elevated Temperatures

In high-temperature water vapor, Cu₃Cl₃·(H₂O)ₙ is the primary copper-chloride species responsible for copper transport, with a formation constant (Log K) of -19.03 ± 0.10 at 300°C for n=6.0. This enables a calculated copper concentration of up to 280 ppm in the vapor phase at 300°C under volcanic HCl fluxes [1]. Mononuclear copper chlorides (e.g., CuCl, CuCl₂) exhibit significantly lower vapor-phase solubility and transport efficiency under these conditions.

Hydrothermal geochemistry Chemical vapor transport Ore deposit modeling

Distinct ¹D Polymeric Architecture Based on [Cu₃Cl₃] Motif in Coordination Polymers

The [Cu₃Cl₃] motif self-assembles into a one-dimensional (1D) chain structure in the complex [Cu₃Cl₃(HMTZ)]ₙ (HMTZ = mercaptotetrazole ligand) [1]. This 1D chain is a distinct structural outcome from the use of the Cu₃Cl₃ cluster as a building unit. In contrast, the use of simple copper(I) bromide under similar conditions yields isostructural 2D networks containing [Cu₆Br₆] motifs, and other copper(I) halide combinations lead to 0D clusters or 2D sheets, demonstrating the structure-directing influence of the tricopper chloride core [1].

Coordination polymers Crystal engineering Metal-organic frameworks

Pronounced ⁶⁵Cu Isotope Enrichment in Vapor-Phase Cu₃Cl₃ Relative to Liquid-Phase Copper Chloride Complexes

Quantum chemical calculations predict that vapor-phase Cu₃Cl₃ is the most ⁶⁵Cu-enriched species among copper complexes in hydrothermal fluids, while liquid-phase [CuCl₃]²⁻ is the most depleted [1]. The calculated δ⁶⁵Cu range (maximum δ⁶⁵Cu for Cu₃Cl₃ minus minimum δ⁶⁵Cu for [CuCl₃]²⁻) is 1.37-1.61‰ at 300°C and increases to 2.01-2.35‰ at 200°C [1]. This large fractionation provides a distinct geochemical signature.

Isotope geochemistry Ore genesis Stable isotope fractionation

Access to Multielectron Redox Chemistry and Bioinspired Oxygen Activation via a Tricopper Core

A tricopper(I) complex housed in a tris(β-diketimine) cyclophane ligand reacts with O₂ to form a reactive transient capable of C-H bond activation and O-atom transfer [1]. This multielectron process, involving the concerted action of three copper centers, is a functional mimic of enzymes like laccase. Mononuclear copper complexes (e.g., CuCl, CuCl₂) cannot perform this multielectron O₂ activation, requiring separate reducing equivalents or co-catalysts [2].

Bioinorganic chemistry Multicopper oxidases Oxygen reduction reaction

Computationally Defined Planar D₃ₕ Geometry of Gaseous Cu₃Cl₃: A Distinct Molecular Structure

Gaseous Cu₃Cl₃ adopts a highly symmetric planar cyclic structure with D₃ₕ point group symmetry, featuring alternating copper and chlorine atoms in a six-membered ring [1]. The calculated Cu-Cl bond length is 2.205 Å at the CCSD(T)/cc-pvdz level of theory [1]. In contrast, gaseous CuCl is a linear diatomic molecule, and solid CuCl and CuCl₂ possess extended lattices with different coordination geometries.

Computational chemistry Molecular geometry Spectroscopy

Optimal Application Scenarios for Tricopper Trichloride Based on Quantitative Differentiation Evidence


Modeling Copper Transport in High-Temperature Geothermal and Volcanic Systems

In research focused on the mobility and deposition of copper in the Earth's crust, Cu₃Cl₃ is the critical species for accurately modeling vapor-phase transport. Experimental data show that Cu₃Cl₃·(H₂O)ₙ complexes enable copper concentrations up to 280 ppm in volcanic vapors at 300°C, a capacity that mononuclear copper chlorides lack [1]. Furthermore, the pronounced ⁶⁵Cu enrichment predicted for vapor-phase Cu₃Cl₃ (with a fractionation range of 1.37-1.61‰ at 300°C relative to liquid complexes) provides a quantitative isotopic tracer for fluid evolution in ore-forming environments [2]. Researchers investigating porphyry copper deposits or volcanic degassing processes should prioritize Cu₃Cl₃-based models and experiments.

Design of 1D Functional Coordination Polymers and Metal-Organic Materials

For materials scientists aiming to construct coordination polymers with specific 1D chain architectures, the [Cu₃Cl₃] motif offers a distinct building unit. Direct comparison shows that using the tricopper chloride core yields a 1D chain structure ([Cu₃Cl₃(HMTZ)]ₙ), whereas analogous syntheses with bromide or larger chloride clusters produce 2D networks [3]. This dimensionality difference directly impacts properties such as electrical conductivity, luminescence, and porosity. Procurement of Cu₃Cl₃ or its ligand-stabilized derivatives is therefore essential for achieving the targeted 1D topology and its associated functional characteristics.

Bioinspired Multielectron Catalysis for Oxygen Activation and C-H Bond Functionalization

In the development of catalysts mimicking multicopper oxidases (e.g., laccase), the tricopper core is indispensable for enabling concerted multielectron O₂ reduction. Synthetic tricopper(I) complexes, derived from Cu₃Cl₃ precursors, react with O₂ to form reactive transients capable of C-H bond activation and O-atom transfer—a transformation that mononuclear copper salts (e.g., CuCl, CuCl₂) cannot achieve without external redox equivalents [4]. Researchers focused on sustainable oxidation catalysis, including biomass valorization and environmental remediation, should select tricopper-based systems over simpler copper salts to access this multielectron reactivity.

Chemical Vapor Deposition (CVD) and Vapor Transport of Copper-Containing Materials

In industrial processes such as chemical vapor deposition (CVD) for thin-film growth (e.g., CuInₓGa₁₋ₓ(SeᵧS₁₋ᵧ)₂ solar cell absorbers), Cu₃Cl₃ is the expected major copper-containing vapor species when using HCl as a transport agent [5]. The well-defined planar D₃ₕ geometry and established thermodynamic properties of gaseous Cu₃Cl₃ enable precise control over deposition rates and film composition [6]. This predictability is crucial for manufacturing high-performance electronic and optoelectronic devices, making Cu₃Cl₃ the preferred copper source for vapor-phase processes over less volatile or ill-defined copper chlorides.

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